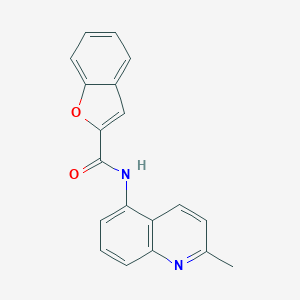![molecular formula C16H23ClN2O B243778 N-[3-chloro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243778.png)
N-[3-chloro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide, commonly known as Clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and anxiety disorders. Clonidine is also used as an anesthetic and as a medication to treat withdrawal symptoms associated with alcohol, nicotine, and opioid addiction. In
Mecanismo De Acción
Clonidine works by binding to alpha-2 adrenergic receptors in the brain and peripheral nervous system. This binding reduces the release of norepinephrine, a neurotransmitter that regulates blood pressure, heart rate, and other physiological functions. By reducing the release of norepinephrine, Clonidine lowers blood pressure and reduces anxiety.
Biochemical and Physiological Effects:
Clonidine has a number of biochemical and physiological effects on the body. It lowers blood pressure by reducing the release of norepinephrine, which causes blood vessels to dilate and blood pressure to decrease. Clonidine also reduces heart rate and cardiac output, which further contributes to its blood pressure-lowering effects. Clonidine can also reduce anxiety by reducing the release of norepinephrine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clonidine has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action and has been used in numerous clinical trials. Clonidine is also relatively easy to synthesize and can be obtained in large quantities. However, Clonidine has some limitations for lab experiments. It can have off-target effects on other receptors in the body, which can complicate the interpretation of experimental results. Additionally, Clonidine can have dose-dependent effects, which can make it difficult to determine the optimal dose for a particular experiment.
Direcciones Futuras
There are several future directions for research on Clonidine. One area of research is the potential use of Clonidine in treating neuropathic pain, postoperative pain, and cancer pain. Another area of research is the potential use of Clonidine in combination with other drugs to enhance its therapeutic effects. Additionally, research is needed to better understand the off-target effects of Clonidine and how they may impact its use in clinical settings. Finally, research is needed to develop more selective alpha-2 adrenergic receptor agonists that can provide the therapeutic benefits of Clonidine without the off-target effects.
Métodos De Síntesis
Clonidine is synthesized by reacting 3-chloro-4-(1-piperidinyl)aniline with 2,2-dimethylpropionyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction yields N-[3-chloro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide, which is then purified and crystallized.
Aplicaciones Científicas De Investigación
Clonidine has been extensively studied for its potential therapeutic effects in various medical conditions. Research has shown that Clonidine can be used to treat hypertension, N-[3-chloro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide, anxiety disorders, and opioid withdrawal symptoms. Clonidine has also been studied for its potential use in treating neuropathic pain, postoperative pain, and cancer pain.
Propiedades
Fórmula molecular |
C16H23ClN2O |
|---|---|
Peso molecular |
294.82 g/mol |
Nombre IUPAC |
N-(3-chloro-4-piperidin-1-ylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H23ClN2O/c1-16(2,3)15(20)18-12-7-8-14(13(17)11-12)19-9-5-4-6-10-19/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20) |
Clave InChI |
USUJEGUNYOVJRZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)N2CCCCC2)Cl |
SMILES canónico |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)N2CCCCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B243702.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B243704.png)


![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B243709.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B243710.png)
![2-[(4-ethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B243711.png)
![2-[(5-Bromo-2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B243713.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B243715.png)
